molecular formula C17H14ClN3O3 B2956041 N-[(2-chlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide CAS No. 896381-22-9

N-[(2-chlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide

Cat. No.: B2956041
CAS No.: 896381-22-9
M. Wt: 343.77
InChI Key: RHIMZFQKYNVOKC-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a quinazolinone core, which is a bicyclic structure consisting of a fused benzene and pyrimidine ring, and a chlorophenylmethyl group attached to the nitrogen atom of the acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-chlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide typically involves multiple steps, starting with the preparation of the quinazolinone core. One common approach is the condensation of anthranilic acid with an appropriate chloroacetamide derivative under acidic conditions. The reaction proceeds through the formation of an intermediate amide, which is then cyclized to form the quinazolinone ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-[(2-chlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions at the chlorophenylmethyl group can introduce new substituents, altering the compound's properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound.

Scientific Research Applications

Chemistry: In chemistry, N-[(2-chlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities. It has shown promise in various assays, including antimicrobial, antiviral, and anticancer tests.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products. Its versatility and reactivity make it a valuable component in various chemical processes.

Mechanism of Action

The mechanism by which N-[(2-chlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide: A closely related compound with additional chlorine substituents.

  • N-[(2-methoxyphenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide: A variant with a methoxy group instead of a chloro group.

Uniqueness: N-[(2-chlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide stands out due to its specific structural features and reactivity profile. Its chlorophenylmethyl group and quinazolinone core contribute to its unique chemical properties and biological activities.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3/c18-13-7-3-1-5-11(13)9-19-15(22)10-21-16(23)12-6-2-4-8-14(12)20-17(21)24/h1-8H,9-10H2,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHIMZFQKYNVOKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CN2C(=O)C3=CC=CC=C3NC2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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